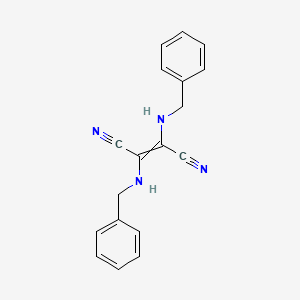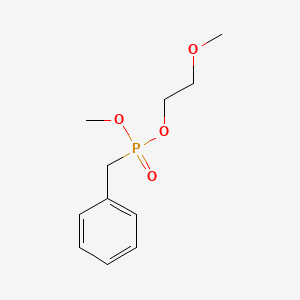
2-Methoxyethyl methyl benzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl methyl benzylphosphonate is an organophosphorus compound with the molecular formula C11H17O4P This compound is characterized by the presence of a phosphonate group attached to a benzyl moiety, along with methoxyethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl methyl benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be adapted for large-scale preparations.
Industrial Production Methods: Industrial production methods for this compound often utilize similar catalytic processes, ensuring high yields and purity. The use of microwave irradiation has been reported to achieve quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyethyl methyl benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted benzylphosphonates.
Applications De Recherche Scientifique
2-Methoxyethyl methyl benzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and in cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl methyl benzylphosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparaison Avec Des Composés Similaires
- Dimethyl methylphosphonate
- Diethyl benzylphosphonate
- Benzyl diisopropyl phosphonate
Comparison: 2-Methoxyethyl methyl benzylphosphonate is unique due to the presence of the methoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications where specific solubility properties are required .
Propriétés
Numéro CAS |
820261-00-5 |
|---|---|
Formule moléculaire |
C11H17O4P |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
[methoxy(2-methoxyethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H17O4P/c1-13-8-9-15-16(12,14-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
JYBQZJHKOGMZTM-UHFFFAOYSA-N |
SMILES canonique |
COCCOP(=O)(CC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


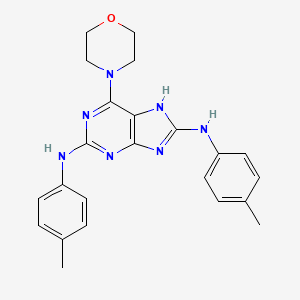
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
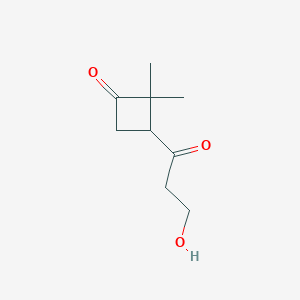
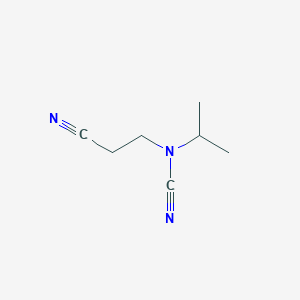
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
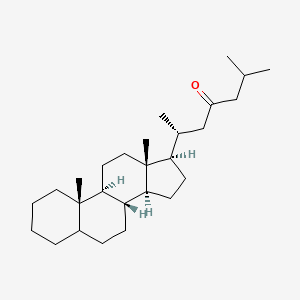
![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)
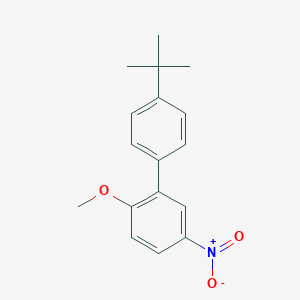
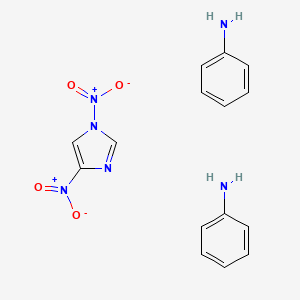
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
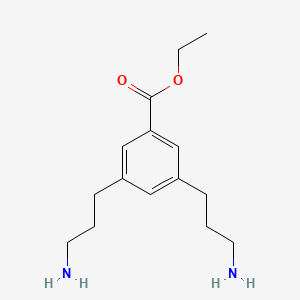
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
